molecular formula C12H12ClNO2S B15055472 2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole

Cat. No.: B15055472
M. Wt: 269.75 g/mol
InChI Key: GTLLGKLHOGFKNB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a synthetic organic compound characterized by the presence of a chlorophenyl group and an ethylsulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonation reaction, where the pyrrole derivative reacts with ethylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-(4-Chlorophenyl)-3-(phenylsulfonyl)-1H-pyrrole: Contains a phenylsulfonyl group instead of an ethylsulfonyl group.

    2-(4-Chlorophenyl)-3-(isopropylsulfonyl)-1H-pyrrole: Features an isopropylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is unique due to the specific combination of the chlorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-ethylsulfonyl-1H-pyrrole

InChI

InChI=1S/C12H12ClNO2S/c1-2-17(15,16)11-7-8-14-12(11)9-3-5-10(13)6-4-9/h3-8,14H,2H2,1H3

InChI Key

GTLLGKLHOGFKNB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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